2-Chloro-5-fluoro-4-methylpyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

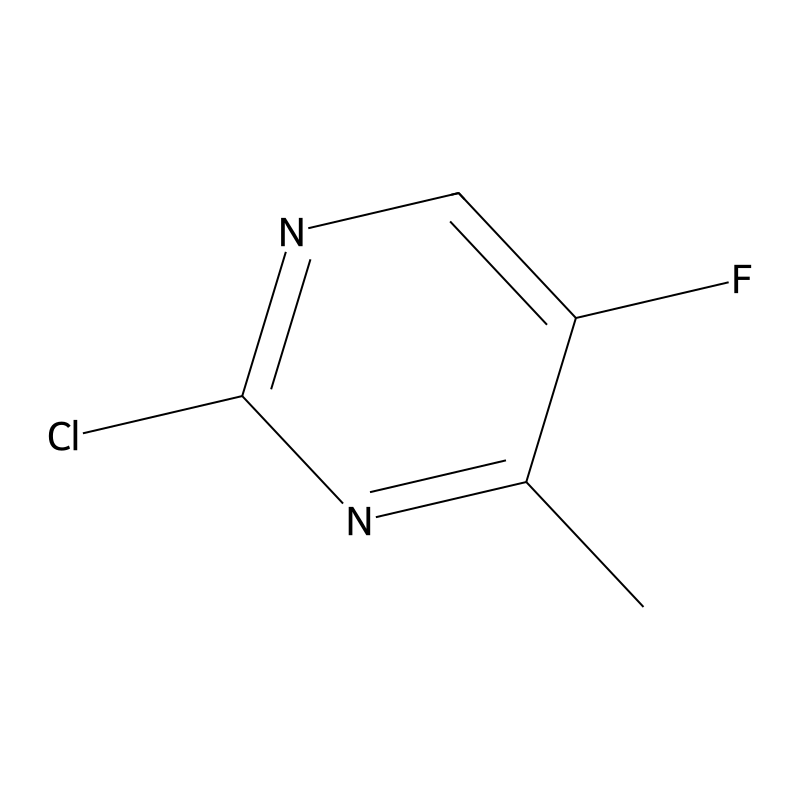

2-Chloro-5-fluoro-4-methylpyrimidine is a pyrimidine derivative with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol . It features a pyrimidine ring with chlorine and fluorine substituents, making it a halogenated compound. The presence of these halogens contributes to its reactivity and potential biological activity.

Chemical Properties and Potential Applications

2-Chloro-5-fluoro-4-methylpyrimidine (C5H4ClFN2) is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring structure containing two nitrogen atoms. They are essential components of nucleic acids, including DNA and RNA, which play a fundamental role in biological processes.

Search for Existing Literature

Scientific databases such as PubChem and Google Scholar can be helpful resources for finding existing research on 2-Chloro-5-fluoro-4-methylpyrimidine. These platforms allow you to search for relevant scientific articles, patents, and other scholarly publications.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or alcohols.

- Electrophilic Aromatic Substitution: The aromatic nature of the pyrimidine allows for electrophilic substitution reactions.

- Cross-Coupling Reactions: The halogen can participate in cross-coupling reactions with organometallic reagents .

These reactions are crucial for synthesizing more complex molecules in medicinal chemistry.

2-Chloro-5-fluoro-4-methylpyrimidine exhibits notable biological activities:

- Inhibition of Cytochrome P450 Enzymes: It has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is involved in drug metabolism .

- Potential Antimicrobial Properties: Similar compounds have shown antimicrobial activity, suggesting that this compound may possess similar properties.

The synthesis of 2-Chloro-5-fluoro-4-methylpyrimidine can be achieved through several methods:

- Chlorination of 5-Fluoro-4-methylpyrimidine: This method involves treating 5-fluoro-4-methylpyrimidine with chlorinating agents such as phosphorus oxychloride under basic conditions to introduce the chlorine atom at the 2-position .

- Using Potassium Tert-butoxide: An innovative industrial method employs potassium tert-butoxide as a base instead of sodium hydride to enhance safety and yield during the synthesis process .

- Acylation or Alkylation Reactions: The nitrogen atoms in the pyrimidine ring can act as nucleophiles in acylation or alkylation reactions to form derivatives of 2-Chloro-5-fluoro-4-methylpyrimidine .

This compound has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.

- Agrochemicals: Its derivatives are used in developing herbicides and pesticides due to their biological activity.

- Chemical Research: It is utilized in synthetic organic chemistry for creating more complex molecules.

Several compounds share structural similarities with 2-Chloro-5-fluoro-4-methylpyrimidine. Here are some notable examples:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyrimidine | 0.83 | Contains trifluoromethyl group enhancing reactivity |

| 4-Chloro-5-fluoro-6-methylpyrimidine | 0.72 | Additional methyl group at position 6 |

| 2,4-Dichloro-5-fluoropyrimidine | 0.70 | Contains two chlorine substituents |

| 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | 0.74 | Amino group at position 4, increasing biological activity |

These compounds illustrate the diversity within the pyrimidine class and highlight the unique properties imparted by different substituents.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant